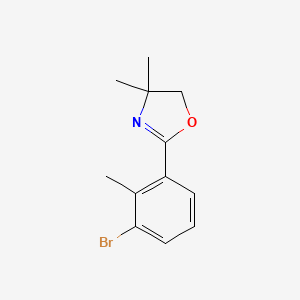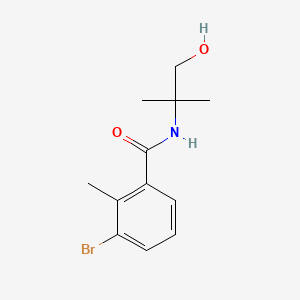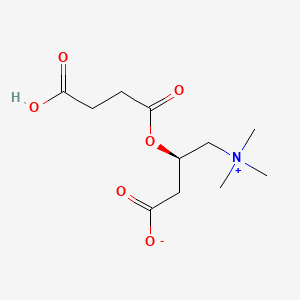
三(1-氯-2-丙基)磷酸三(18)-d
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP, is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It is also used in minor amounts in PVC and EVA . It is a clear colorless viscous liquid .
Synthesis Analysis
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate .Molecular Structure Analysis
The molecular formula of Tris(1-chloro-2-propyl) Phosphate-d18 is C9D18Cl3O4P . The molecular weight is 345.68 g/mol .Chemical Reactions Analysis
TCPP may hydrolyze under acidic or alkaline conditions . It is also known to be combustible . A study revealed a dual pathway for the degradation of TCPP by zero-valent iron (ZVI) and persulfate as co-milling agents in a mechanochemical (MC) process .Physical And Chemical Properties Analysis
TCPP is a clear colorless viscous liquid . It is insoluble in water . The compound is probably combustible . The molecular weight is 327.6 g/mol .科学研究应用
Environmental Science and Pollution Research
Field
Environmental Science
Application Summary
Tris(1-chloro-2-propyl) Phosphate (TCPP) is degraded by the synergistic effect of persulfate and zero-valent iron during a mechanochemical process .
Methods of Application
Persulfate is activated with zero-valent iron to degrade TCPP in a planetary ball mill. After milling for 2 hours, 96.5% of the TCPP was degraded .
Results
The degradation of TCPP resulted in the release of 63.16%, 50.39%, and 42.01% of the Cl−, SO4^2−, and PO4^3−, respectively . However, the mineralization rate was low (35.87%), and the intermediate products still showed toxicities .
Analytical Toxicology
Field
Analytical Toxicology
Application Summary
An analytical method was developed to quantitate Tris(chloroisopropyl)phosphate in rat and mouse plasma using gas chromatography with flame photometric detection .
Methods of Application
The method used protein precipitation followed by extraction with toluene, and analysis by gas chromatography with flame photometric detection .
Results
The method was linear (r ≥ 0.99), accurate (inter-day relative error: ≤ ± –7.2) and precise (inter-batch relative standard deviation: ≤27.5%). The validated method has lower limits of quantitation and detection of 5 and 0.9 ng/mL, respectively, in female HSD rat plasma .
Flame Retardant in Polyurethane Foam
Field
Industrial Applications
Application Summary
TCPP is used as a flame retardant in rigid and flexible polyurethane foam .
Methods of Application
TCPP is incorporated into the polyurethane foam during the manufacturing process to enhance its flame-retardant properties .
Results
The use of TCPP in polyurethane foam has been successful in preventing the spread of flames after combustion and delaying ignition .
Toxicology Studies
Field
Toxicology
Application Summary
Tris(1-chloro-2-propyl) Phosphate (TCPP) has been studied for its effects on cell viability and morphological changes in peripheral blood mononuclear cells .
Methods of Application
The cells were incubated with TCPP at concentrations ranging from 0.001 to 1 mM for 24 hours .
Results
It was found that TCPP at 0.5 mM decreased the viability of PBMCs and induced morphological alterations in the incubated cells .
PVC and EVA Applications
Application Summary
TCPP is used in comparatively minor amounts in PVC and EVA .
Methods of Application
TCPP is incorporated into the PVC and EVA during the manufacturing process to enhance its flame-retardant properties .
Results
The use of TCPP in PVC and EVA has been successful in preventing the spread of flames after combustion and delaying ignition .
Various Everyday Use Products
Application Summary
TCPP is used in various everyday use products such as floor polish, lacquers, hydraulic fluids, PVC plasticizers, textiles, rubber, antistatic agents, cellulose, cutting oils, electronic equipment, casting resins, glues, engineering thermoplastics, epoxy resins, and phenolics resins .
Methods of Application
TCPP is incorporated into these products during the manufacturing process to enhance its flame-retardant properties .
Results
The use of TCPP in these products has been successful in preventing the spread of flames after combustion and delaying ignition .
Synthesis of Organophosphate Esters
Field
Industrial Chemistry
Application Summary
TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .
Methods of Application
The industrial synthesis of TCPP involves the reaction of propylene oxide with phosphoryl chloride .
Results
This process produces a range of products, of which the tris(2-chloro-1-methylethyl) isomer tends to dominate (50-85% w/w) .
Furniture and Baby Products
Application Summary
TCPP is used in furniture and baby products such as nursing pillows, portable mattresses, car seats, seat positioners and changing table pads .
安全和危害
未来方向
Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.
属性
CAS 编号 |
1447569-78-9 |
|---|---|
产品名称 |
Tris(1-chloro-2-propyl) Phosphate-d18 |
分子式 |
C9H18Cl3O4P |
分子量 |
345.673 |
IUPAC 名称 |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChI 键 |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
同义词 |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



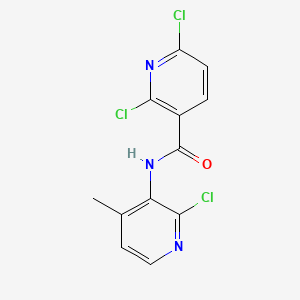
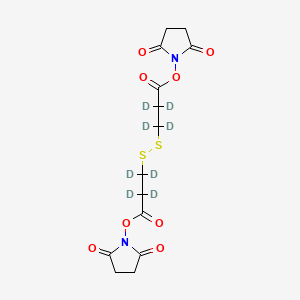
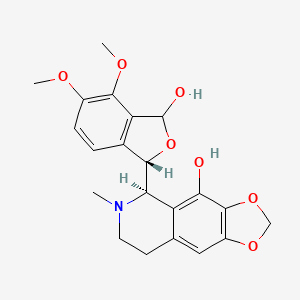
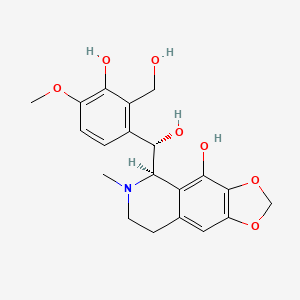
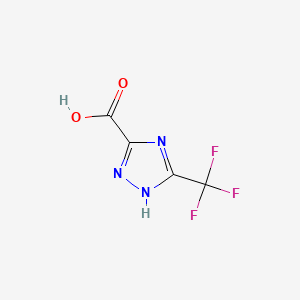
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)
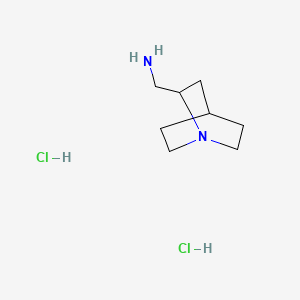
![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)
![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
